4-nitro-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
4-nitro-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound that features a nitro group, a phenylamino group, a piperidinyl group, and a triazinyl group
Preparation Methods
The synthesis of 4-nitro-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-nitro-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-nitro-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-nitro-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenylamino and piperidinyl groups may also contribute to its biological activity by binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar compounds to 4-nitro-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol include:
Phenol, 4-nitro-: This compound has a similar nitro group but lacks the complex triazinyl and piperidinyl groups.
Imidazole-containing compounds: These compounds have a five-membered ring structure with nitrogen atoms and exhibit a broad range of chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H22N8O3 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C21H22N8O3/c30-18-10-9-17(29(31)32)13-15(18)14-22-27-20-24-19(23-16-7-3-1-4-8-16)25-21(26-20)28-11-5-2-6-12-28/h1,3-4,7-10,13-14,30H,2,5-6,11-12H2,(H2,23,24,25,26,27)/b22-14+ |
InChI Key |
AJKMPGNMXMRXLW-HYARGMPZSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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